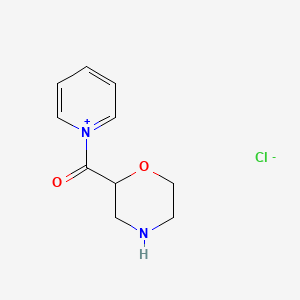
Dihydro-3-(isononenyl)furan-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydro-3-(isononenyl)furan-2,5-dione: is an organic compound with the molecular formula C13H20O3 It is a derivative of furan, characterized by the presence of a dihydrofuran ring substituted with an isononenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dihydro-3-(isononenyl)furan-2,5-dione typically involves the reaction of furan derivatives with isononenyl groups under controlled conditions. One common method includes the Diels-Alder reaction, where furan reacts with an appropriate dienophile to form the desired product. The reaction conditions often involve moderate temperatures and the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors. This method ensures consistent product quality and higher efficiency. The reaction is typically carried out in the presence of solvents and catalysts to optimize the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Dihydro-3-(isononenyl)furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The furan ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of acids or bases as catalysts, depending on the nature of the substituent.
Major Products Formed: The major products formed from these reactions include various functionalized furan derivatives, which can be further utilized in different chemical processes and applications .
Aplicaciones Científicas De Investigación
Dihydro-3-(isononenyl)furan-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mecanismo De Acción
The mechanism of action of dihydro-3-(isononenyl)furan-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction .
Comparación Con Compuestos Similares
- Dihydro-3-(octadecenyl)furan-2,5-dione
- Dihydro-3-(tetrapropenyl)furan-2,5-dione
- 2,5-Furandione, dihydro-3-(1-octen-1-yl)-
Comparison: Compared to these similar compounds, dihydro-3-(isononenyl)furan-2,5-dione is unique due to its specific isononenyl substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
30524-78-8 |
|---|---|
Fórmula molecular |
C13H20O3 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
3-[(E)-7-methyloct-1-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C13H20O3/c1-10(2)7-5-3-4-6-8-11-9-12(14)16-13(11)15/h6,8,10-11H,3-5,7,9H2,1-2H3/b8-6+ |
Clave InChI |
JNBOXLYOTWAJDE-SOFGYWHQSA-N |
SMILES isomérico |
CC(C)CCCC/C=C/C1CC(=O)OC1=O |
SMILES canónico |
CC(C)CCCCC=CC1CC(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


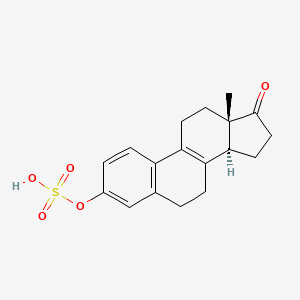
![cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate](/img/structure/B12655821.png)

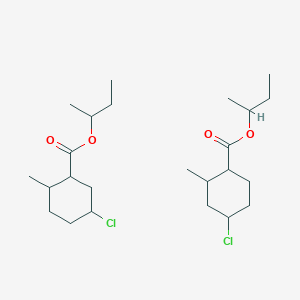
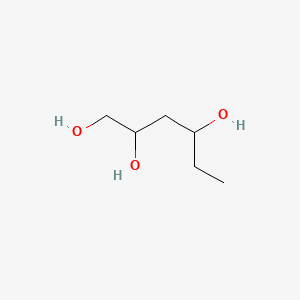

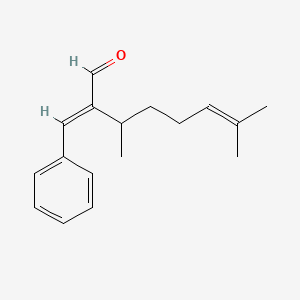
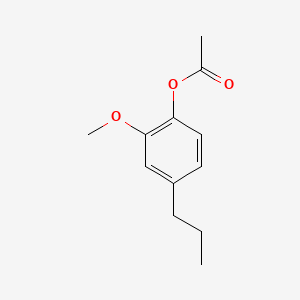

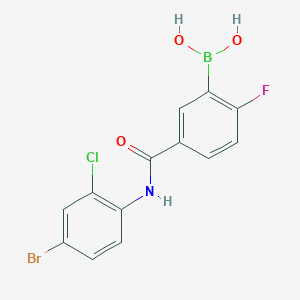
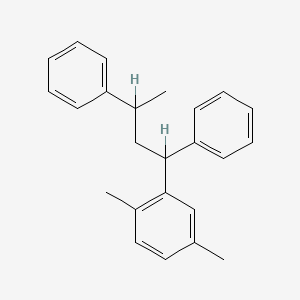
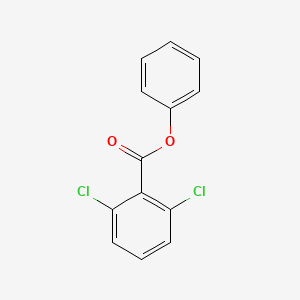
![1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene](/img/structure/B12655877.png)
